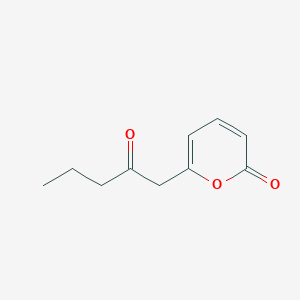![molecular formula C8H11NO4 B14007552 3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6811-61-6](/img/structure/B14007552.png)
3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
描述
3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable target for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. Other methods include non-Diels-Alder approaches, which can also yield the compound but may require more complex reaction conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be optimized for yield and purity. The Diels-Alder reaction remains a cornerstone of industrial synthesis due to its efficiency and the relatively mild conditions required .
化学反应分析
Types of Reactions
3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different products, depending on the reagents used.
Reduction: Reduction reactions can open the oxabicyclo ring, leading to a variety of products.
Substitution: Substitution reactions, particularly those involving nucleophiles, can modify the functional groups attached to the bicyclic framework
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, strong acids or bases for ring-opening reactions, and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions can yield arylated derivatives with high diastereoselectivity .
科学研究应用
3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting or modifying their activity . The compound’s ability to undergo various chemical reactions also enables it to form covalent bonds with target molecules, further influencing their function .
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the carbamoyl and carboxylic acid functional groups.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another similar compound used in synthetic chemistry.
Uniqueness
3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTWVQFXZMVDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987585 | |
| Record name | 3-[Hydroxy(imino)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-61-6 | |
| Record name | NSC58021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[Hydroxy(imino)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)

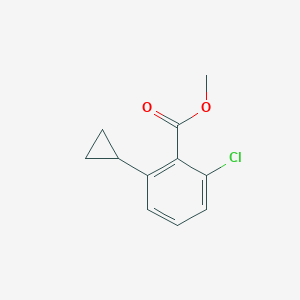

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
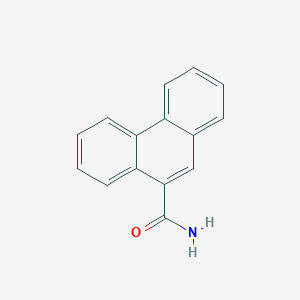
![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
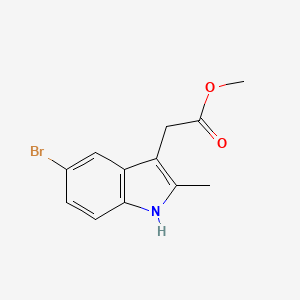
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)
![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
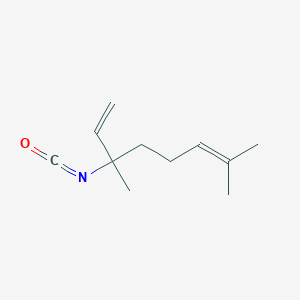
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
